molecular formula C24H21ClN4O4 B11413539 2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11413539
M. Wt: 464.9 g/mol
InChI Key: MORHJERGQRVZRA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidin-2,4-dione class of heterocyclic molecules, featuring a 2-chlorobenzyl substituent at position 3 and an N-(2-ethoxyphenyl)acetamide moiety. Its core structure is characterized by a fused pyridine-pyrimidine ring system, which is critical for its biological interactions, particularly in targeting chemokine receptors (e.g., CXCR3) . The 2-ethoxyphenyl group enhances solubility and modulates metabolic stability compared to analogous methoxy derivatives .

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-2-33-20-12-6-5-11-19(20)27-21(30)15-28-22-17(9-7-13-26-22)23(31)29(24(28)32)14-16-8-3-4-10-18(16)25/h3-13H,2,14-15H2,1H3,(H,27,30)

InChI Key

MORHJERGQRVZRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the 2-chlorophenylmethyl group: This step may involve a nucleophilic substitution reaction using a chloromethylating agent.

    Acylation to form the acetamide: The final step involves the acylation of the intermediate compound with 2-ethoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions and cellular pathways.

Medicine

Industry

In the industrial sector, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

  • 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (): Structural Difference: Chlorine substitution at the para position of the benzyl group instead of ortho. Acetamide Substituent: The 2,5-dimethoxyphenyl group introduces additional polarity but may decrease lipophilicity relative to the 2-ethoxyphenyl analog.

Core Ring Modifications

  • VUF10474 (NBI-74330) ():
    • Structure : Shares the pyrido[2,3-d]pyrimidin-4-one core but includes a 4-ethoxyphenyl group and a 2-(4-fluoro-3-trifluoromethylphenyl)acetamide side chain.
    • Functional Differences : The trifluoromethyl group enhances CXCR3 antagonism potency (IC₅₀ ~10 nM) compared to the target compound, which lacks fluorinated substituents .

Substituent Variations on the Acetamide Group

  • N-(2-Methoxyphenyl) vs. N-(2-Ethoxyphenyl) Derivatives: Ethoxy vs. Biological Impact: Ethoxy-substituted analogs exhibit prolonged plasma half-lives due to slower oxidative metabolism of the ethoxy group compared to methoxy .

Key Research Findings

  • Structural-Activity Relationship (SAR) :
    • The ortho-chloro substituent on the benzyl group in the target compound optimizes receptor binding by balancing steric and electronic effects .
    • Ethoxy groups on the acetamide phenyl ring improve metabolic stability but may require formulation adjustments to mitigate solubility limitations .
  • NMR Analysis :
    • Comparative NMR studies (e.g., ) reveal that substituent positions (e.g., chloro, ethoxy) cause distinct chemical shift patterns in regions A (protons 39–44) and B (29–36), correlating with conformational changes affecting bioactivity .

Biological Activity

The compound 2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O3C_{22}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 448.9 g/mol . The compound features a pyrido[2,3-d]pyrimidine core , which is notable for its potential interactions with various biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC22H22ClN3O3C_{22}H_{22}ClN_{3}O_{3}
Molecular Weight448.9 g/mol
Chemical StructureChemical Structure

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness in inhibiting the growth of certain Gram-positive and Gram-negative bacteria, as well as some fungal species. Further investigations are required to establish the specific mechanisms of action and the spectrum of activity.

Enzyme Inhibition

Research suggests that the compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cognitive function.

Anti-inflammatory and Anticancer Potential

The compound's structure suggests potential anti-inflammatory and anticancer properties. Studies have explored its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells. The underlying mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against several pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined for different strains.
  • The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 µg/mL.

Study 2: AChE Inhibition

In a separate investigation focused on neuropharmacology:

  • The compound was tested for AChE inhibition using an in vitro assay.
  • It exhibited competitive inhibition with an IC50 value of approximately 15 µM, suggesting promising potential for treating Alzheimer's disease.

Study 3: Anticancer Activity

Research exploring its anticancer effects revealed:

  • The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
  • IC50 values were found to be 20 µM and 25 µM respectively, indicating substantial activity in inducing cell death.

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